Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound with the molecular formula C18H14BrClO4. It is a member of the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Etherification: The attachment of the 4-chlorobenzyl group via an ether linkage.
Esterification: The formation of the carboxylate ester group.
These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Chemical Biology: Used as a probe to study biological pathways and molecular interactions.
Material Science: Investigated for its potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Methyl 6-bromo-5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Methyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorobenzyl group and the bromine atom at the 6th position of the benzofuran ring can result in distinct interactions with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C18H14BrClO4 |
---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C18H14BrClO4/c1-10-17(18(21)22-2)13-7-16(14(19)8-15(13)24-10)23-9-11-3-5-12(20)6-4-11/h3-8H,9H2,1-2H3 |
InChI Key |
OZZYKXULDOAMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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